![molecular formula C15H5Cl5N2O3 B5227637 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one, also known as NNK, is a potent carcinogen that is commonly found in tobacco smoke. The compound is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers. NNK has also been shown to be a mutagen, causing DNA damage and increasing the risk of other types of cancer.
Wirkmechanismus
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one acts as a procarcinogen, meaning that it requires metabolic activation in order to become carcinogenic. Once metabolized, 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one forms DNA adducts that can lead to mutations and the development of cancer. The compound also has other effects on cellular signaling pathways that contribute to its carcinogenic activity.
Biochemical and Physiological Effects:
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, and inflammation. The compound has also been linked to the development of other types of cancer, such as pancreatic and bladder cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one is a useful tool for studying the mechanisms of carcinogenesis and for developing new cancer treatments. However, the compound is highly toxic and must be handled with care in the laboratory. Additionally, the carcinogenic effects of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can make it difficult to use in certain experiments, particularly those involving long-term exposure.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one. One area of interest is the development of new cancer treatments that target the specific mechanisms of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one-induced carcinogenesis. Another area of focus is the identification of biomarkers that can be used to detect 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one exposure and predict cancer risk. Additionally, researchers are exploring the use of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one as a tool for studying the effects of tobacco smoke on human health.
Synthesemethoden
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can be synthesized through a multi-step process involving the reaction of indene with nitrobenzene, followed by chlorination and nitration. The final product is purified through a series of recrystallizations and chromatography steps.
Wissenschaftliche Forschungsanwendungen
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been extensively studied in the field of cancer research, particularly in relation to its role in the development of lung cancer. It has been shown to induce tumors in a variety of animal models, including rats, mice, and hamsters. Researchers have also used 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one to study the mechanisms of carcinogenesis and to develop new cancer treatments.
Eigenschaften
IUPAC Name |
2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGGZHKCKKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
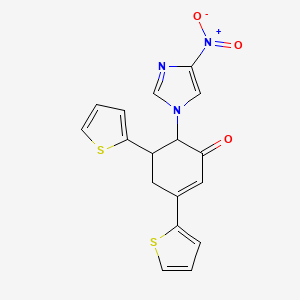

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
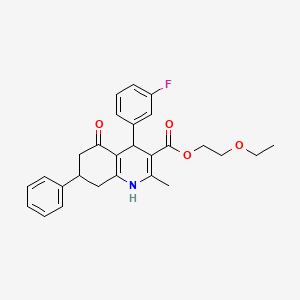
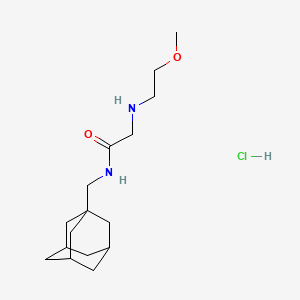
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)
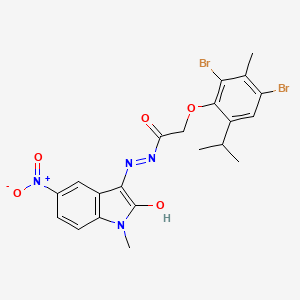

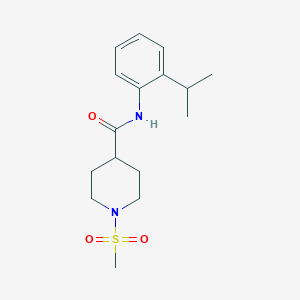
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
